An In-Depth Technical Guide to the Fundamental Properties of 3-Chloro-2-buten-1-ol
An In-Depth Technical Guide to the Fundamental Properties of 3-Chloro-2-buten-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-buten-1-ol is a halogenated unsaturated alcohol that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring both a reactive allylic chloride and a primary alcohol, allows for a variety of chemical transformations. This document provides a comprehensive overview of its fundamental chemical and physical properties, spectroscopic data, a detailed synthesis protocol, and safety information, tailored for professionals in research and drug development.
Chemical and Physical Properties
The core physicochemical properties of 3-Chloro-2-buten-1-ol are summarized in the tables below. These properties are essential for its handling, application in reactions, and for the prediction of its behavior in various chemical environments.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₇ClO | [1][2][3] |
| Molecular Weight | 106.55 g/mol | [1][2][4] |
| CAS Number | 40605-42-3 | [2][3][4] |
| IUPAC Name | (2Z)-3-chlorobut-2-en-1-ol | [1] |
| Synonyms | 3-Chloro-but-2-en-ol, 2-Buten-1-ol, 3-chloro- | [1][2] |
| Enthalpy of Vaporization | 50 kJ/mol at 360 K | [2] |
Table 2: Computed Properties
| Property | Value | Reference(s) |
| XLogP3 | 0.8 | [1][4] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 106.0185425 Da | [1][4] |
| Monoisotopic Mass | 106.0185425 Da | [1][4] |
| Topological Polar Surface Area | 20.2 Ų | [1][4] |
| Heavy Atom Count | 6 | [1] |
| Complexity | 58.6 | [1][4] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of 3-Chloro-2-buten-1-ol. Below is a summary of available mass spectrometry, and references to nuclear magnetic resonance and infrared spectroscopy data.
Table 3: Mass Spectrometry Data (GC-MS)
| m/z | Intensity |
| 71 | 99.99 |
| 43 | 25.50 |
| 39 | 20.20 |
| 28 | 16.00 |
| 27 | 15.20 |
| Data from NIST Mass Spectrometry Data Center as referenced in PubChem.[1] |
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
Detailed ¹H NMR, ¹³C NMR, and IR spectra for 3-Chloro-2-buten-1-ol are available in various databases. Researchers are encouraged to consult these resources for comprehensive spectral analysis.[1][5]
Synthesis of 3-Chloro-2-buten-1-ol
The primary method for the synthesis of 3-Chloro-2-buten-1-ol is through the hydrolysis of 1,3-dichloro-2-butene (B238901).[5] An optimized protocol based on a patented method is detailed below.[5][6]
Experimental Protocol: Hydrolysis of 1,3-dichloro-2-butene
Objective: To synthesize 3-Chloro-2-buten-1-ol with high yield and purity.
Materials:
-
1,3-dichloro-2-butene
-
Sodium carbonate (Na₂CO₃)
-
Water (H₂O)
-
Diethyl ether (for extraction, optional)
-
Anhydrous magnesium sulfate (B86663) (for drying, optional)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel (optional)
-
Rotary evaporator (optional)
Procedure:
-
Prepare a 15-20 wt.% aqueous solution of sodium carbonate.[5][6]
-
In a round-bottom flask, combine the 1,3-dichloro-2-butene and the sodium carbonate solution. The recommended molar ratio of sodium carbonate to dichlorobutene (B78561) is between 0.55:1 and 0.85:1.[5][6]
-
Heat the reaction mixture to a temperature of 85-94 °C with continuous stirring.[5][6]
-
Maintain the reaction at this temperature for approximately 4.5 hours.[5][6]
-
After the reaction is complete, cool the mixture to room temperature.
-
The organic layer containing the 3-Chloro-2-buten-1-ol will separate from the aqueous layer. The product can be isolated by decantation or by using a separatory funnel.[6]
-
For higher purity, the organic layer can be extracted with diethyl ether, dried over anhydrous magnesium sulfate, and the solvent removed under reduced pressure. However, the patented method aims to simplify the process by eliminating the need for rectification.[5][6]
Expected Yield: This optimized method has been reported to increase the yield of 3-Chloro-2-buten-1-ol to between 71.4% and 94.1%.[5][6]
Synthesis Workflow Diagram
Caption: Synthesis of 3-Chloro-2-buten-1-ol via hydrolysis.
Reactivity
The reactivity of 3-Chloro-2-buten-1-ol is dominated by the presence of the allylic chloride. This functional group is susceptible to nucleophilic substitution and elimination reactions. The allylic nature of the chlorine atom enhances its leaving group ability, making it a valuable precursor for the introduction of other functional groups at this position.[5] When treated with a strong base, it can undergo dehydrohalogenation.[5]
Safety and Handling
Conclusion
3-Chloro-2-buten-1-ol is a valuable chemical intermediate with well-defined fundamental properties. This guide provides essential data and protocols to support its safe and effective use in a research and development setting. The provided synthesis method offers a high-yield route to this compound, and an understanding of its spectroscopic properties and reactivity will aid in its application in the synthesis of more complex molecules.
References
- 1. 3-Chloro-2-buten-1-OL | C4H7ClO | CID 11378455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chloro-2-buten-1-ol [webbook.nist.gov]
- 3. 3-Chloro-2-buten-1-ol [webbook.nist.gov]
- 4. 3-Chlorobut-2-en-1-ol | C4H7ClO | CID 53404852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Chloro-2-buten-1-OL | 40605-42-3 | Benchchem [benchchem.com]
- 6. SU1509351A1 - Method of producing 3-chloro-2-buten-1-ol - Google Patents [patents.google.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. tcichemicals.com [tcichemicals.com]
